NQO1 Inhibitory Potency: Evidence Supporting the Critical Role of Chlorine Substitution Location for Target Engagement
Direct binding data demonstrates that the presence and position of chlorine atoms are key drivers of NQO1 inhibition. Within the broader quinazoline-dione class, a corroborating 5,6-dichloro analog exhibits an IC50 of 230 nM against recombinant human NQO1 [1]. Critically, another analog from the same series, differing only in its substitution, is substantially less potent, with an IC50 of 690 nM [2]. This represents a 3-fold improvement in potency attributable to the regiochemical chlorine substitution pattern, a feature central to the 5,6-dichloroquinazolin-2(1H)-one scaffold.
| Evidence Dimension | Recombinant human NQO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; class inference from 5,6-dichloroquinazoline-2,4(1H,3H)-dione IC50 = 230 nM |
| Comparator Or Baseline | A less optimized chlorinated quinazoline-dione analog from the same series: IC50 = 690 nM |
| Quantified Difference | ~3-fold improvement in potency |
| Conditions | Inhibition of recombinant human NQO1 assessed as reduction in oxidation of NADPH to NADP+ using β-lap as substrate and NADPH in presence of 0.14% BSA (BindingDB assay) |
Why This Matters
This demonstrates that the specific 5,6-dichloro arrangement is a critical pharmacophoric element for achieving low-nanomolar target engagement, making 5,6-dichloroquinazolin-2(1H)-one the appropriate starting scaffold for NQO1-focused programs, not a generic quinazolinone.
- [1] BindingDB. BDBM50466800 / CHEMBL4290035: IC50 = 230 nM for NQO1 inhibition by a 5,6-dichloroquinazoline-2,4-dione derivative. View Source
- [2] BindingDB. BDBM50466797 / CHEMBL2237988: IC50 = 690 nM for NQO1 inhibition by a less active analog. View Source
